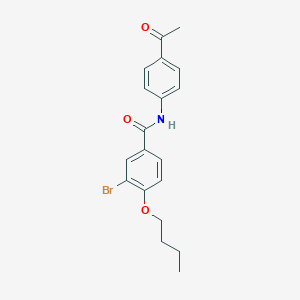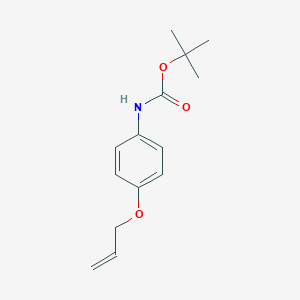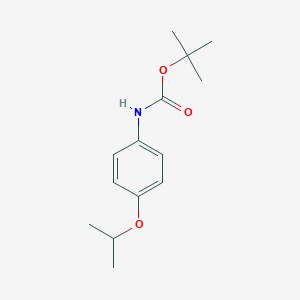
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine, also known as 2C-T-7, is a synthetic phenethylamine derivative that has been used in scientific research. It is a psychedelic compound that has been studied for its potential therapeutic effects and its mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is not fully understood. It is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It may also affect other neurotransmitters such as dopamine and norepinephrine. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been shown to produce a range of biochemical and physiological effects. It is a psychedelic compound that can cause altered perceptions, mood changes, and changes in thought processes. It has also been shown to increase heart rate and blood pressure. Additionally, it may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used in experiments. This can reduce the cost of experiments and minimize the use of animals. However, its potency also means that it can be difficult to accurately measure and control doses. Additionally, its psychoactive effects can make it difficult to study in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic effects. Further studies are needed to fully understand its potential use in the treatment of depression, anxiety, addiction, and post-traumatic stress disorder. Additionally, more research is needed to fully understand its mechanism of action and how it affects the brain. Finally, studies on the long-term effects of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine use are needed to fully understand its safety profile.
In conclusion, 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is a synthetic phenethylamine derivative that has been used in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. It has been studied for its potential therapeutic effects, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand its potential therapeutic uses and safety profile.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile to form the intermediate 2,4,5-trimethoxybenzylidene-4-methoxyphenylacetonitrile. This intermediate is then reduced with lithium aluminum hydride to form 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine. The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been used in scientific research to study its potential therapeutic effects. Studies have shown that it may have antidepressant and anxiolytic properties. It has also been studied for its potential use in the treatment of addiction and post-traumatic stress disorder. However, further research is needed to fully understand its therapeutic potential.
Eigenschaften
Molekularformel |
C19H25NO4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-18(23-3)19(24-4)12-17(15)22-2/h5-8,11-12,20H,9-10,13H2,1-4H3 |
InChI-Schlüssel |
PPRXJQFPMFCKPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)


